3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound featuring a unique structure that combines several functional groups and heterocyclic systems. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]quinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, depending on the starting materials.
Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity and potential biological activities make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide
- 3-amino-N-benzyl-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-amino-N-benzyl-4-(pyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Uniqueness
What sets 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide apart from similar compounds is its specific combination of functional groups and heterocyclic systems. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that integrate benzylamine and thiophenyl derivatives. The structural integrity is crucial for its biological activity, with specific functional groups playing significant roles in interaction with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antimicrobial Activity
Several studies have reported antimicrobial properties for thienoquinoline derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, with some derivatives showing MIC values as low as 6.25 μg/mL .
2. Anticancer Potential
Thienoquinolines have been evaluated for their anticancer properties:
- A derivative similar to the compound demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis through the inhibition of key signaling pathways .
3. Neuroprotective Effects
The compound's potential in neuroprotection has been explored due to its ability to inhibit β-secretase (BACE1) activity:
- Inhibitory assays indicated that certain thienoquinoline derivatives could reduce amyloid-beta peptide levels, suggesting a role in Alzheimer's disease treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
- Cell Cycle Arrest :
- Reactive Oxygen Species (ROS) Modulation :
Case Studies and Research Findings
A summary of notable research findings on the biological activities of related compounds is presented below:
Properties
IUPAC Name |
3-amino-N-benzyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c24-20-19-18(17-11-6-12-28-17)15-9-4-5-10-16(15)26-23(19)29-21(20)22(27)25-13-14-7-2-1-3-8-14/h1-3,6-8,11-12H,4-5,9-10,13,24H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLWXUJVRGXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NCC4=CC=CC=C4)N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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